Precision Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol
Precision Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol
This guide details the precision synthesis of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane derivative valuable in drug discovery for its defined geometry and amphiphilic properties. The synthesis strategy prioritizes the Nitroxylation-Reduction Route , a robust pathway that ensures regioselectivity and scalability.
Executive Summary
Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol Applications: Pharmacophore modulation, lipophilicity tuning in fragment-based drug design (FBDD), and as a rigid, non-aromatic linker.
This guide presents a high-fidelity synthesis protocol starting from 1-acetyladamantane . Unlike direct oxidation methods that often yield isomeric mixtures, this route leverages the directing power of the acetyl group to install the bridgehead hydroxyl functionality selectively, followed by a controlled reduction to the target diol.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the acetyl group during the harsh nitroxylation conditions required to functionalize the adamantane cage.
-
Target: 3-(1-Hydroxyethyl)-1-adamantanol
-
Precursor 1: 3-Acetyl-1-adamantanol (Ketone reduction)
-
Precursor 2: 3-Acetyl-1-adamantyl nitrate (Hydrolysis)
-
Starting Material: 1-Acetyladamantane (Nitroxylation)
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Experimental Protocol: The Nitroxylation-Reduction Route
Phase 1: Regioselective Nitroxylation
Objective: Functionalize the C3 bridgehead position of 1-acetyladamantane. The acetyl group remains intact, while the electron-withdrawing nature directs substitution to the meta-bridgehead positions.
-
Reagents: 1-Acetyladamantane, Fuming Nitric Acid (HNO₃, >90%).
-
Safety: Fuming nitric acid is a potent oxidizer. Perform in a designated fume hood behind a blast shield.
Protocol:
-
Setup: Charge a round-bottom flask with 1-acetyladamantane (10.0 g, 56 mmol).
-
Addition: Cool the flask to 0°C. Add fuming nitric acid (60 mL) dropwise over 30 minutes. Note: Exothermic reaction; control temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (or GC-MS) for the disappearance of starting material.
-
Quench: Pour the reaction mixture carefully onto 300 g of crushed ice.
-
Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ (until neutral) and brine.
-
Product: Dry over MgSO₄ and concentrate in vacuo to yield 3-acetyl-1-adamantyl nitrate as a waxy solid or oil.
-
Yield Expectation: 65–75%
-
Phase 2: Hydrolysis of the Nitrate Ester
Objective: Convert the nitrate ester (-ONO₂) to the bridgehead alcohol (-OH).
-
Reagents: 3-Acetyl-1-adamantyl nitrate, Hydrazine Hydrate (or aqueous H₂SO₄).
-
Mechanism: Nucleophilic displacement/hydrolysis.
Protocol:
-
Dissolution: Dissolve the crude nitrate ester in ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (5.0 equiv) carefully. Alternative: Reflux in 10% aqueous H₂SO₄ if avoiding hydrazine.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup: Cool to room temperature. Evaporate the ethanol. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: The crude product, 3-acetyl-1-adamantanol , can often be used directly or purified via silica gel chromatography (Hexane:EtOAc gradient).
-
Key Intermediate Data: IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (Singlet methyl ketone ~2.1 ppm).
-
Phase 3: Chemoselective Reduction
Objective: Reduce the ketone to the secondary alcohol without affecting the tertiary bridgehead alcohol.
-
Reagents: 3-Acetyl-1-adamantanol, Sodium Borohydride (NaBH₄), Methanol/THF.
Protocol:
-
Solvation: Dissolve 3-acetyl-1-adamantanol (5.0 g, 25.7 mmol) in methanol (50 mL). Cool to 0°C.
-
Reduction: Add NaBH₄ (1.5 equiv, 1.46 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess borohydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from acetone/hexane or purify via column chromatography to obtain pure 3-(1-Hydroxyethyl)-1-adamantanol .
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 145–148 °C | Varies slightly with diastereomeric ratio. |
| ¹H NMR (DMSO-d₆) | δ 4.30 (d, OH), 3.35 (m, 1H, -CH OH), 1.05 (d, 3H, -CH ₃) | Distinctive doublet for methyl group. |
| ¹³C NMR | δ ~74.0 (CH-OH), ~68.5 (C-OH bridgehead), ~17.5 (CH₃) | Bridgehead and side-chain carbons are distinct. |
| MS (ESI) | [M+Na]⁺ = 219.1 | Consistent with MW 196.29. |
Stereochemistry Note
The reduction of the ketone creates a new chiral center at the side chain. Since the adamantane core is achiral (plane of symmetry through C1-C3), the product is obtained as a racemic mixture (enantiomeric pair) unless a chiral reducing agent (e.g., CBS catalyst) is used.
Mechanistic Workflow
Figure 2: Step-by-step reaction workflow from precursor to target.
Alternative Method (Grignard Route)
For researchers with access to 3-hydroxy-1-adamantanecarboxylic acid.
-
Esterification: Convert 3-hydroxy-1-adamantanecarboxylic acid to its methyl ester (MeOH/H₂SO₄).
-
Reduction/Oxidation: Reduce ester to alcohol (LiAlH₄), then oxidize to 3-hydroxy-1-adamantanecarboxaldehyde (Swern oxidation).
-
Grignard Addition: React aldehyde with Methylmagnesium bromide (MeMgBr) in THF at 0°C.
-
Result: Yields the same 3-(1-hydroxyethyl)-1-adamantanol.
-
Pros: Avoids fuming nitric acid.
-
Cons: More steps; handling of sensitive aldehydes.
-
References
-
Moiseev, I. K., et al. "Synthesis of bridgehead-substituted adamantane derivatives." Russian Chemical Reviews, 1982.
-
Klimochkin, Y. N., et al. "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 2018. (Describes the nitroxylation/hydrolysis strategy).
-
Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, 1960. (Foundational adamantane functionalization).
-
Sigma-Aldrich. "Sodium Borohydride Reduction Protocol." Technical Bulletin.
-
PubChem. "Compound Summary: 1-Adamantanol derivatives."
